Part 1: Scientific Disambiguation & Executive Summary
Part 1: Scientific Disambiguation & Executive Summary
Technical Guide: Pevalic Acid – Structural Characterization & Pharmacological Properties
Technical Note on Nomenclature: Before proceeding, it is critical to distinguish Pevalic Acid from the phonetically similar Pivalic Acid .
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Pevalic Acid (Target of this Guide): A specific secondary fungal metabolite (CAS: 102305-65-7, Formula:
) with a cyclopentenone core, isolated from Penicillium valiabile. -
Pivalic Acid (Excluded): 2,2-Dimethylpropanoic acid (CAS: 75-98-9), a common reagent used in prodrug synthesis (pivaloyloxymethyl esters). This guide focuses exclusively on the fungal metabolite.
Executive Summary: Pevalic acid is a bioactive polyketide metabolite belonging to the cyclopentenoid class. Structurally related to terrein , it possesses a highly oxygenated cyclopentenone ring coupled with an acrylic acid side chain. While primarily characterized as a plant growth regulator that antagonizes cytokinin (kinetin) signaling, its structural motif—a functionalized cyclopentenone—is of significant interest in medicinal chemistry due to the proven anticancer and anti-inflammatory potential of analogous cyclopentenone derivatives (e.g., prostaglandins, clavulones). This guide provides a comprehensive analysis of its structure, isolation protocols, and physicochemical properties for researchers exploring natural product scaffolds.
Part 2: Chemical Structure & Physicochemical Properties
Pevalic acid is characterized by a cyclopent-2-en-1-one core substituted with hydroxyl groups and an acrylic acid moiety. Its absolute stereochemistry is essential for its biological interaction.
Table 1: Physicochemical Profile of Pevalic Acid
| Property | Data | Notes |
| IUPAC Name | (E)-3-[(4R,5S)-4,5-dihydroxy-3-oxo-1-cyclopentenyl]acrylic acid | Stereochemistry at C4/C5 is trans-diequatorial (implied by coupling constants). |
| CAS Number | 102305-65-7 | Distinct from Pivalic Acid (75-98-9).[1] |
| Molecular Formula | Unsaturation Number: 5 (Ring + 2 C=O + 2 C=C). | |
| Molecular Weight | 184.15 g/mol | Low MW, adheres to Lipinski’s Rule of 5. |
| Appearance | Yellow needles | Crystallized from Chloroform-Methanol.[2] |
| Melting Point | 172–174°C | Indicates high lattice energy due to H-bonding. |
| UV Absorption | Conjugated dienone system (Cyclopentenone + Acrylic acid). | |
| Optical Rotation | (c = 0.5, Methanol). | |
| Solubility | Soluble in MeOH, Acetone, DMSO | Poorly soluble in non-polar solvents (Hexane). |
Structural Analysis & Pharmacophore:
The molecule features a Michael acceptor system (the
Part 3: Biosynthesis & Structural Analogues
Pevalic acid is biosynthetically linked to the polyketide pathway. It shares significant structural homology with Terrein (4,5-dihydroxy-3-propenylcyclopent-2-enone), a known melanogenesis inhibitor and proteasome inhibitor.
Figure 1: Structural Relationship & Biosynthetic Context
Caption: Biosynthetic relationship suggesting divergence from a common polyketide intermediate. Pevalic acid represents a more oxidized variant of the Terrein scaffold.
Part 4: Pharmacological Properties
While "Pevalic acid" is not yet a mainstream drug candidate, its properties as a Specific Antagonist of Cytokinin Signaling make it a valuable probe for cell cycle research.
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Anti-Senescence Activity:
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Mechanism: Pevalic acid weakens the senescence-retarding effect of Kinetin (a cytokinin) in plant tissues (Oat leaf assay).
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Implication: It interferes with signal transduction pathways regulating cell aging and chlorophyll retention.
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Contrast: Unlike Terrein, which promotes kinetin action or has no inhibitory effect, Pevalic acid's carboxylic acid moiety is critical for this inhibitory activity.
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Cytotoxicity Potential (Theoretical):
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The 4,5-dihydroxy-2-cyclopenten-1-one moiety is a pharmacophore found in antitumor agents (e.g., Pentenomycin). The reactive enone system can alkylate cellular nucleophiles (NF-
B pathway inhibition).
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Part 5: Experimental Protocols (Isolation & Characterization)
For researchers aiming to isolate Pevalic acid for screening, the following protocol is standardized based on the original isolation by Nakajima et al. (1986).
Protocol: Isolation from Penicillium valiabile
Reagents:
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Malt Extract Medium (2% Malt extract, 2% Glucose, 0.1% Peptone).
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Activated Charcoal.
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Acetone, Methanol, Chloroform.
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Sephadex LH-20 resin.
Workflow Diagram:
Caption: Step-by-step isolation workflow for Pevalic Acid from fungal culture filtrate.
Step-by-Step Methodology:
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Cultivation: Inoculate Penicillium valiabile Sopp into Malt Extract medium. Incubate stationary at 24°C for 14 days.
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Extraction: Filter the culture broth. Add activated charcoal (20 g/L) to the filtrate to adsorb organic metabolites. Stir for 1 hour.
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Elution: Filter the charcoal and extract the adsorbed compounds using Acetone. Evaporate the acetone in vacuo to obtain a crude residue.
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Purification: Dissolve residue in minimal Methanol. Load onto a Sephadex LH-20 column equilibrated with Methanol. Elute with Methanol.
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Detection: Monitor fractions via UV (272 nm) or biological assay (Oat leaf segment test).
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Crystallization: Combine active fractions and recrystallize from a Chloroform-Methanol mixture to yield Pevalic acid as yellow needles.
References
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Nakajima, H., Hamasaki, T., Shikata, Y., & Kimura, Y. (1986).[3][4][5] Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity. Agricultural and Biological Chemistry, 50(3), 753–755.[6]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101834252: Pevalic Acid.
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Kimura, Y. (1992). Development and Characterization of New Carbon Materials (Reference to Pevalic Acid isolation context). Osaka Prefecture University Bulletin.
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FDA/CIR. (2017). Safety Assessment of Monoalkylglycol Dialkyl Acid Esters (Transcript referencing nomenclature confusion). Cosmetic Ingredient Review.
